molecular formula C9H15N3O B13299079 3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13299079
M. Wt: 181.23 g/mol
InChI Key: PQENQHMAURPZGV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine (CAS 1250634-72-0) is a chemical compound featuring a 1,2,4-oxadiazole heterocyclic ring, a framework of significant interest in modern medicinal chemistry and drug discovery . This specific derivative, with its cyclopropyl and isobutyl (2-methylpropyl) substituents, is offered as a building block for pharmaceutical research and development. The 1,2,4-oxadiazole ring system is recognized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . Researchers are exploring 1,2,4-oxadiazole-based compounds for a remarkably wide spectrum of biological activities, which may include anticancer, antiviral, antibacterial, and anti-inflammatory applications, making this compound a valuable scaffold for investigating novel therapeutic agents . The compound is supplied with associated analytical data for identification and verification purposes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals, with reference to the supplied safety data sheet.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H15N3O/c1-6(2)5-10-9-11-8(12-13-9)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

PQENQHMAURPZGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=NO1)C2CC2

Origin of Product

United States

Preparation Methods

Condensation Reaction

  • Starting Materials : The synthesis often begins with a nitrile oxide and an amidine or amine. For This compound , the starting materials could be cyclopropanecarbonitrile oxide and 2-methylpropylamine.

  • Reaction Conditions : The reaction typically involves heating the reactants in a solvent like ethanol or acetonitrile in the presence of a base such as triethylamine.

  • Yield and Purity : The yield can vary depending on the conditions and the purity of the starting materials. Purification is often achieved through recrystallization or chromatography.

Alternative Methods

  • Microwave-Assisted Synthesis : This method can reduce reaction times and improve yields by using microwave irradiation to accelerate the condensation reaction.
  • Catalytic Methods : Some reactions may employ catalysts like copper or palladium complexes to facilitate the formation of the oxadiazole ring.

Analysis of Synthesized Compounds

The structure and purity of the synthesized This compound are typically confirmed using spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted oxadiazoles.

Scientific Research Applications

3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • Oxadiazole core : Contributes to metabolic stability and dipole interactions.
  • Cyclopropyl substituent : Enhances steric bulk and may influence lipophilicity and conformational rigidity .
  • N-(2-Methylpropyl) group : The branched alkyl chain could impact solubility, bioavailability, and receptor binding compared to linear or smaller alkyl substituents .

Structural Analogs in the 1,2,4-Oxadiazole Family

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Position 3 / 5) Key References
3-Cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine C₉H₁₄N₃O 180.23* Cyclopropyl / N-(isobutyl) Inferred
5-Cyclopropyl-1,2,4-oxadiazol-3-amine C₅H₇N₃O 125.13 Cyclopropyl / NH₂
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine C₈H₁₃N₃O 167.21 Cyclopropyl / N-(isopropyl)
N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine C₈H₁₂N₄O 180.22 Cyclopropyl / N-(methylaminomethyl)
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine C₈H₁₂N₄O 180.22 Cyclopropyl / 3-aminopropyl

*Calculated based on structural analogs.

Key Observations :

  • The cyclopropyl group at position 3 is a conserved feature in these analogs, suggesting its role in stabilizing the oxadiazole ring or modulating electronic effects.
  • N-Alkyl substitutions (e.g., isobutyl, isopropyl, methylaminomethyl) influence molecular weight and lipophilicity. For example, the isobutyl group in the target compound increases hydrophobicity compared to the smaller NH₂ group in 5-cyclopropyl-1,2,4-oxadiazol-3-amine .
Antimicrobial Activity

While direct antimicrobial data for the target compound are unavailable, structurally related oxadiazoles and pyrazine-diones exhibit activity:

Table 2: Antimicrobial MIC Values of Related Compounds

Compound MIC (µg/mL) Against E. coli MIC (µg/mL) Against S. aureus Reference
Cyclo(L-Pro-L-Val) (pyrazine-dione analog) 512 256
Cyclo(L-Leu-L-Pro) (pyrazine-dione analog) Not reported Not reported
5-Cyclopropyl-1,2,4-oxadiazol-3-amine Not tested Not tested

Notes:

  • Pyrazine-dione analogs (e.g., cyclo(L-Pro-L-Val)) show moderate antibacterial activity, likely due to their ability to disrupt bacterial membranes or protein synthesis .
  • The absence of data for cyclopropyl-oxadiazoles highlights a research gap. However, the electron-deficient oxadiazole core may interact with bacterial enzymes or nucleic acids, similar to thiadiazole analogs like N-cyclopentyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine (thiadiazole derivative) .

Physicochemical and Stability Properties

Lipophilicity and Solubility :

  • The isobutyl group in the target compound likely increases logP compared to smaller substituents (e.g., isopropyl or methyl), reducing aqueous solubility but improving membrane permeability .
  • Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, as seen in 5-cyclopropyl-1,2,4-oxadiazol-3-amine .

Analytical Characterization :

  • Spectroscopy : IR and NMR data for analogs (e.g., δ38.64 for methylene in cyclo(L-Leu-L-Pro)) can guide characterization. The target compound’s NMR would show distinct peaks for the cyclopropyl (δ1.0–1.5) and isobutyl (δ0.8–1.2) groups.
  • Mass Spectrometry : HRESIMS data (e.g., m/z 211.1441 for C₁₁H₁₈N₂O₂) provide a benchmark for molecular weight confirmation.

Biological Activity

3-Cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine (CAS Number: 1250634-72-0) is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C9H15N3OC_9H_{15}N_3O, with a molecular weight of 181.23 g/mol. The structure features an oxadiazole ring, which is significant in its biological interactions.

PropertyValue
Molecular FormulaC9H15N3OC_9H_{15}N_3O
Molecular Weight181.23 g/mol
CAS Number1250634-72-0

The biological activity of this compound primarily involves modulation of specific protein targets and pathways:

  • SIRT5 Modulation : SIRT5 is a NAD+-dependent deacylase involved in various metabolic processes. The compound may influence SIRT5 activity, which regulates glycolysis and fatty acid oxidation (FAO), potentially impacting cancer metabolism and neuronal stress responses .
  • Antifungal Activity : Structure-activity relationship (SAR) studies suggest that compounds with oxadiazole moieties exhibit antifungal properties. Although specific data on this compound's antifungal activity is limited, related compounds have shown promising results against various fungal strains .
  • Cancer Therapeutics : The modulation of SIRT5 by this compound indicates potential therapeutic applications in cancer treatment, where SIRT5 plays a dual role as a tumor promoter or suppressor depending on the context .

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of similar oxadiazole derivatives:

  • Antifungal Activity : A study demonstrated that certain oxadiazole compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole. For instance, derivatives with cyclopropyl groups showed enhanced activity against fungal pathogens .
  • Cancer Metabolism : Research indicates that SIRT5 inhibitors can alter metabolic pathways in cancer cells, suggesting that this compound could serve as a lead compound for developing novel anticancer agents .

Q & A

Q. What are the recommended synthesis pathways for 3-cyclopropyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with cyclopropane ring formation followed by oxadiazole ring closure. Key steps include:

  • Cyclopropane Introduction : Use of cyclopropane carboxylic acid derivatives or [2+1] cycloaddition reactions with alkenes .
  • Oxadiazole Formation : Condensation of amidoximes with carbonyl compounds under dehydrating conditions (e.g., using POCl₃ or PCl₅) .
  • Optimization : Adjust solvents (DMF or DMSO enhance solubility ), catalysts (e.g., triethylamine for acid scavenging), and temperature (60–80°C for 6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (>70%) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₁₄N₃O: 180.11 g/mol) .
  • FTIR : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 3100–3300 cm⁻¹ (N-H amine) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate at 25°C (room temperature), 40°C (stress), and 4°C (control) over 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • pH Stability : Test in buffers (pH 1–10) to identify hydrolysis-prone conditions (e.g., acidic pH may cleave the oxadiazole ring) .

Advanced Research Questions

Q. What methodologies are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets (e.g., bacterial dihydrofolate reductase) .
  • Fluorescence Polarization : Measure displacement of fluorescent ligands in competitive binding assays .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes (requires high-purity compound) .

Q. How does the structure-activity relationship (SAR) of this compound compare to analogues with different substituents?

Compound Substituent Biological Activity
Target compound2-MethylpropylModerate antimicrobial (MIC: 16 µg/mL)
3-Cyclopropyl-N-cyclopentyl analogueCyclopentylEnhanced lipophilicity (logP +0.5)
N-(3-Trifluoromethylbenzyl) variantTrifluoromethylbenzylImproved enzyme inhibition (IC₅₀: 2 µM)

Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing and NCI-60 cell lines for anticancer profiling .
  • Dose-Response Analysis : Test across 0.1–100 µM ranges to identify off-target effects .
  • Metabolite Screening : Use LC-MS to rule out activity from degradation products .

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (test via shake-flask method) .

Q. What computational approaches predict the compound’s mechanism of action?

  • Molecular Docking : AutoDock Vina for binding affinity estimation with protein databases (PDB IDs: 3ERT, 1M17) .
  • QSAR Modeling : Train models on oxadiazole datasets to correlate substituents with bioactivity .

Methodological Notes

  • Contradictory Data : Variations in antimicrobial activity (e.g., MIC from 8–32 µg/mL) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Synthesis Reproducibility : Batch-to-batch purity differences (>95% required for biological assays) necessitate strict QC via HPLC .

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